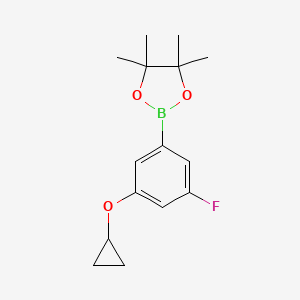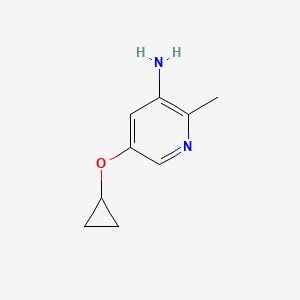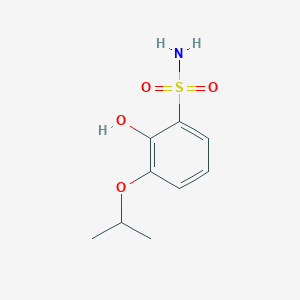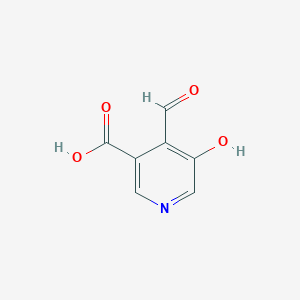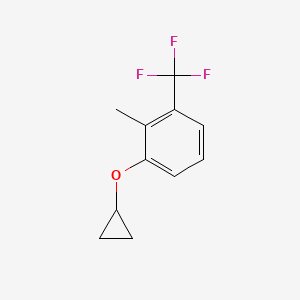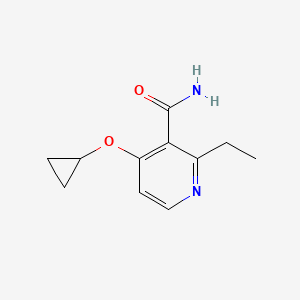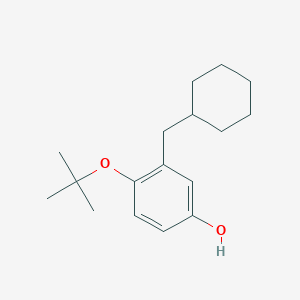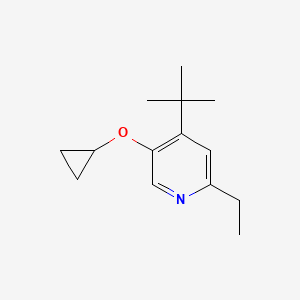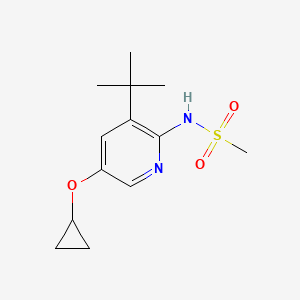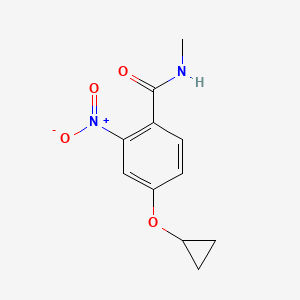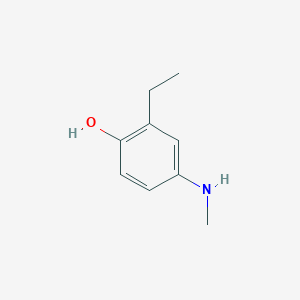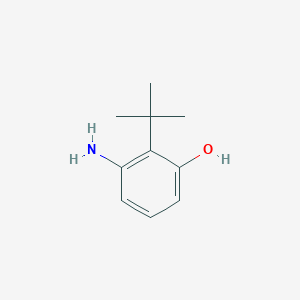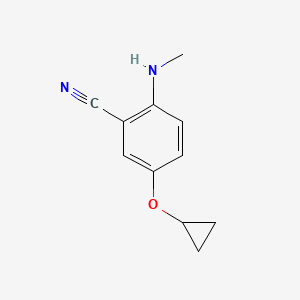
5-Cyclopropoxy-2-(methylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(methylamino)benzonitrile: is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to the benzene ring, along with a methylamino group and a nitrile group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-(methylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-cyclopropoxy-2-nitrobenzonitrile with methylamine under suitable conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the reduction of the nitro group to the methylamino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylamino group may be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 5-cyclopropoxy-2-(methylamino)benzylamine.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-cyclopropoxy-2-(methylamino)benzylamine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-2-(methylamino)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of nitrile-containing compounds on biological systems. It can be used in assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Methylamino)benzonitrile: This compound lacks the cyclopropoxy group but shares the methylamino and nitrile functionalities.
5-Cyclopropoxy-2-(dimethylamino)benzonitrile: This compound has a dimethylamino group instead of a methylamino group.
Uniqueness: 5-Cyclopropoxy-2-(methylamino)benzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(methylamino)benzonitrile |
InChI |
InChI=1S/C11H12N2O/c1-13-11-5-4-10(6-8(11)7-12)14-9-2-3-9/h4-6,9,13H,2-3H2,1H3 |
InChI Key |
XSDJQRVRXGYMIN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


